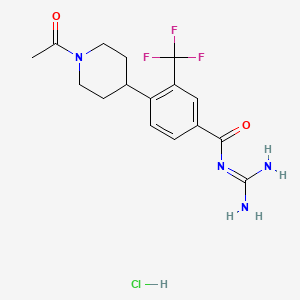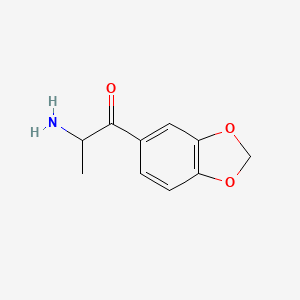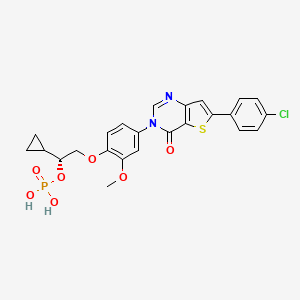
Unii-isl723gvq8
説明
BMS-830216 is a nonbasic melanin hormone receptor 1 antagonist and a prodrug of BMS-819881.
科学的研究の応用
Sensor Performance in Atmospheric Conditions
- The Boston College Institute for Scientific Research conducted research on predicting atmospheric effects on sensor performance. This includes space-, air-, and ground-based electro-optical systems, laser systems like the Airborne Laser (ABL), and remote sensing technologies in lidar and radar (Dentamaro & Doherty, 2008).
Wireless LAN Applications
- A dual-band front-end was demonstrated for the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band, using a 0.18-µm CMOS process. This front-end is significant for its application in wireless local area network (WLAN) technologies (Li, Quintal, & Kenneth, 2004).
Development of Novel Materials
- The evolution of the electronics industry, from vacuum tubes to miniature chips, exemplifies the importance of material development in scientific research. This progression has been driven by discoveries in new semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Antenna Development for WLAN/UNII
- Research on a high gain, microstrip antenna designed for existing WLAN and new UNII standards was conducted. This antenna provides dual-band operation and is suitable for the spectral congestion in ISM WLAN bands and the emerging UNII bands (Singla, Khanna, & Parkash, 2019).
Information Access in the Presence of OCR Errors
- The Information Science Research Institute (ISRI) at the University of Nevada, Las Vegas, conducted research on information access in the presence of OCR errors, focusing on large document databases. This research is crucial for understanding and improving information retrieval in digital environments (Taghva, Nartker, & Borsack, 2004).
Educational Programs for Translating Research into Innovations
- The National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on STEM innovation and entrepreneurship. This research highlights the translation of scientific research into practical and deployable innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Global Scientific Collaboration
- The International Institute of Theoretical and Applied Physics (IITAP) partnered with UNESCO and Iowa State University to foster excellence in scientific research and teaching, especially in developing areas. This initiative highlights the role of international collaboration in advancing scientific research (Vary, 2008).
Measuring Research Productivity
- Research on using publication counts to measure an institution's research productivity provides insights into evaluating and ranking research activities. This study is important for understanding the impact of research outputs in academic institutions (Toutkoushian, Porter, Danielson, & Hollis, 2003).
特性
CAS番号 |
1197420-06-6 |
|---|---|
製品名 |
Unii-isl723gvq8 |
分子式 |
C24H22ClN2O7PS |
分子量 |
548.93 |
IUPAC名 |
(R)-2-(4-(6-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropylethyl dihydrogen phosphate |
InChI |
InChI=1S/C24H22ClN2O7PS/c1-32-20-10-17(8-9-19(20)33-12-21(14-2-3-14)34-35(29,30)31)27-13-26-18-11-22(36-23(18)24(27)28)15-4-6-16(25)7-5-15/h4-11,13-14,21H,2-3,12H2,1H3,(H2,29,30,31)/t21-/m0/s1 |
InChIキー |
YDTUJCNTIMWHPJ-NRFANRHFSA-N |
SMILES |
O=P(O)(O[C@H](C1CC1)COC2=CC=C(N(C=NC3=C4SC(C5=CC=C(Cl)C=C5)=C3)C4=O)C=C2OC)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-830216; BMS 830216; BMS830216; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

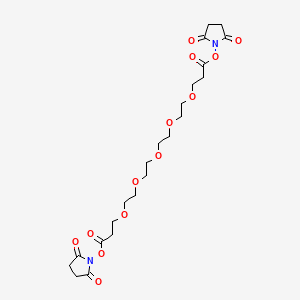
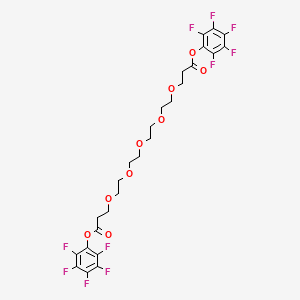
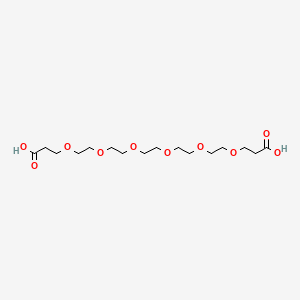
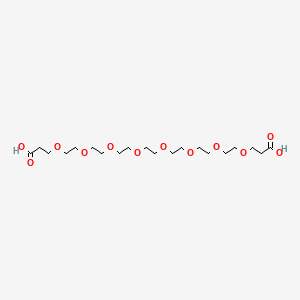
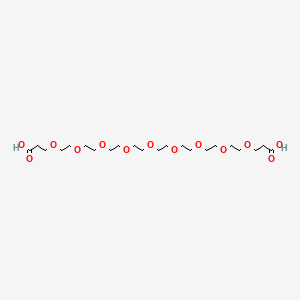
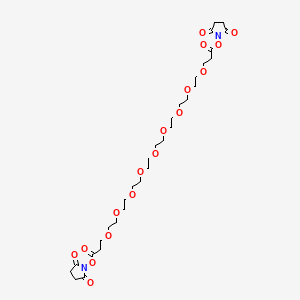
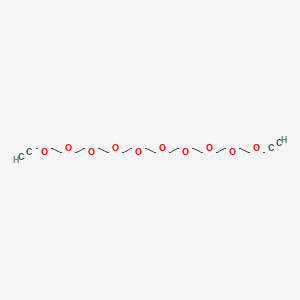


![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)
![(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide](/img/structure/B606198.png)
